molecular formula C19H21NOS B14462579 3-(Thioxanthen-9-ylmethyl) piperidine, S-oxide CAS No. 73771-85-4

3-(Thioxanthen-9-ylmethyl) piperidine, S-oxide

Cat. No.: B14462579
CAS No.: 73771-85-4
M. Wt: 311.4 g/mol
InChI Key: REZOITAHOZFCTA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thioxanthen-9-ylmethyl) piperidine, S-oxide typically involves the following steps:

    Formation of Thioxanthene Derivative: The initial step involves the synthesis of a thioxanthene derivative, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of Piperidine Ring: The thioxanthene derivative is then reacted with a piperidine derivative in the presence of a suitable base to form the desired compound.

    Oxidation: The final step involves the oxidation of the sulfur atom in the thioxanthene ring to form the S-oxide functional group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key factors include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(Thioxanthen-9-ylmethyl) piperidine, S-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Thioxanthen-9-ylmethyl) piperidine, S-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Thioxanthen-9-ylmethyl) piperidine, S-oxide involves its interaction with specific molecular targets and pathways. The S-oxide functional group is known to participate in redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the piperidine ring can interact with receptors and ion channels, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the thioxanthene and piperidine moieties, along with the S-oxide functional group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

73771-85-4

Molecular Formula

C19H21NOS

Molecular Weight

311.4 g/mol

IUPAC Name

9-(piperidin-3-ylmethyl)-9H-thioxanthene 10-oxide

InChI

InChI=1S/C19H21NOS/c21-22-18-9-3-1-7-15(18)17(12-14-6-5-11-20-13-14)16-8-2-4-10-19(16)22/h1-4,7-10,14,17,20H,5-6,11-13H2

InChI Key

REZOITAHOZFCTA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2C3=CC=CC=C3S(=O)C4=CC=CC=C24

Origin of Product

United States

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